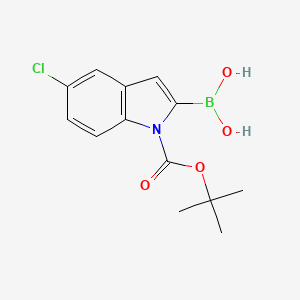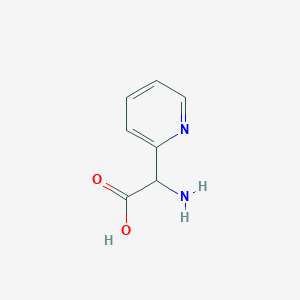
2-(Benzylthio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)acetohydrazide is an organic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol It is characterized by the presence of a benzylthio group attached to an acetohydrazide moiety
Métodos De Preparación
2-(Benzylthio)acetohydrazide can be synthesized through a multi-step reaction process. One common method involves the reaction of carbon disulfide with (benzylthio)acetic acid hydrazide in the presence of potassium hydroxide in ethanol. This is followed by treatment with hydrochloric acid in water to yield the final product . The reaction conditions typically involve heating and the use of specific reagents to facilitate the formation of the desired compound.
Análisis De Reacciones Químicas
2-(Benzylthio)acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylamine and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Benzylthio)acetohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticonvulsant activity and neurotoxicity . Additionally, it is used in proteomics research as a biochemical reagent . The compound’s unique chemical properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions contribute to its potential anticonvulsant effects and other biological activities.
Comparación Con Compuestos Similares
2-(Benzylthio)acetohydrazide can be compared with other similar compounds, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . While both compounds share a similar core structure, this compound is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. Other similar compounds include benzyl-substituted thiobenzoazoles, which have been studied for their antifungal activity .
Propiedades
IUPAC Name |
2-benzylsulfanylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZPVACZQKSJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














